molecular formula C22H18FNO2 B3639092 (E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B3639092
M. Wt: 347.4 g/mol
InChI Key: MJXZTIBTUYGNAV-KGENOOAVSA-N
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Description

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a phenyl group attached to a prop-2-enamide backbone. The (E)-configuration indicates the trans arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, 4-methoxybenzaldehyde, and benzaldehyde.

    Condensation Reaction: The first step involves the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Aldol Condensation: The Schiff base is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the desired this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
  • (E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
  • (E)-N-(3-methylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Uniqueness

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c1-26-20-12-10-16(11-13-20)14-21(17-6-3-2-4-7-17)22(25)24-19-9-5-8-18(23)15-19/h2-15H,1H3,(H,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZTIBTUYGNAV-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 2
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(E)-N-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

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